molecular formula C24H17ClFNO3 B11394333 6-chloro-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(4-fluorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11394333
M. Wt: 421.8 g/mol
InChI Key: MWVYMAYYRROBKS-UHFFFAOYSA-N
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Description

6-Chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization reactions: These reactions are used to form the chromeno[8,7-e][1,3]oxazin ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

6-Chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares structural similarities but differs in its functional groups and applications.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

6-Chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17ClFNO3

Molecular Weight

421.8 g/mol

IUPAC Name

6-chloro-9-[(4-fluorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H17ClFNO3/c25-21-10-19-18(16-4-2-1-3-5-16)11-22(28)30-23(19)20-13-27(14-29-24(20)21)12-15-6-8-17(26)9-7-15/h1-11H,12-14H2

InChI Key

MWVYMAYYRROBKS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=CC(=C2OCN1CC4=CC=C(C=C4)F)Cl)C(=CC(=O)O3)C5=CC=CC=C5

Origin of Product

United States

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